1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone
Description
Properties
Molecular Formula |
C18H14O2 |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
1-[4-[2-(4-acetylphenyl)ethynyl]phenyl]ethanone |
InChI |
InChI=1S/C18H14O2/c1-13(19)17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)14(2)20/h5-12H,1-2H3 |
InChI Key |
KIMMSYNNXRKRPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation for Aromatic Ketone Precursors
The synthesis begins with preparing 4-acetylphenyl intermediates via Friedel-Crafts acylation. In US8946479B2, aluminum chloride (AlCl₃) catalyzes the reaction between phenyl acetyl chloride and fluorobenzene at −10°C to 0°C, yielding 1-(4-fluorophenyl)-2-phenylethanone with 99.02% purity. Key steps include:
- Slow addition of phenyl acetyl chloride to a cooled (−10°C) mixture of AlCl₃ and fluorobenzene.
- Quenching with ice-water-hydrochloric acid to precipitate the product.
- Solvent extraction using methylene chloride, followed by sequential washes with sodium bicarbonate and sodium chloride.
This method achieves a 77.7% yield after recrystallization in petroleum ether. For this compound, substituting fluorobenzene with iodobenzene derivatives enables subsequent Sonogashira coupling.
Sonogashira Coupling for Ethynyl Bridge Formation
The ethynyl linkage is introduced via Sonogashira coupling, which connects aryl halides and terminal alkynes. US20120232281A1 details a palladium-catalyzed reaction between 4-bromophenylmethylsulfone and 1-(6-methylpyridin-3-yl)ethanone, yielding 83.2% of the coupled product. Adapting this for the target compound involves:
- Catalyst system : Pd(PPh₃)₄ (0.15 mol%) with piperidine as a base.
- Solvent : Anhydrous toluene under nitrogen at 85°C for 20 hours.
- Workup : Neutralization with hydrochloric acid, followed by precipitation in isopropyl alcohol.
Critical to success is the use of piperidine , which enhances yield by stabilizing the palladium intermediate. Substituting 4-bromophenylmethylsulfone with 4-iodoacetophenone allows direct coupling to form the ethynyl bridge.
Palladium-Catalyzed Alpha-Arylation for One-Pot Synthesis
US20150133671A1 discloses a one-pot alpha-arylation method using Pd(OAc)₂ and Xantphos ligand. This approach avoids isolating intermediates, streamlining the synthesis:
- Reaction conditions : Toluene at reflux (110°C) with potassium carbonate as a base.
- Ligand effect : Xantphos increases catalytic activity, reducing Pd loading to 0.1 mol%.
- Acid quenching : Adding hydrochloric acid precipitates the product as a hydrochloride salt, yielding 70% after filtration.
This method is ideal for scaling, as it eliminates hazardous oxidants like hydrogen peroxide used in traditional routes.
Reaction Optimization and Process Parameters
Catalyst and Ligand Screening
| Catalyst System | Ligand | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Piperidine | 85 | 83.2 | |
| Pd(OAc)₂ | Xantphos | 110 | 70.0 | |
| CuI/Pd(dba)₂ | PPh₃ | 80 | 68.5 |
Palladium systems outperform copper-based catalysts, with Xantphos-ligated Pd(OAc)₂ offering superior stability. Piperidine aids in deprotonating terminal alkynes, enhancing coupling efficiency.
Solvent and Temperature Effects
- Toluene : Preferred for Sonogashira coupling due to high boiling point (110°C) and compatibility with Pd catalysts.
- Methylene chloride : Used in extraction but avoided in reactions due to its low boiling point.
- Isopropyl alcohol : Effective for recrystallization, achieving >99% purity.
Reactions conducted below 0°C minimize side reactions like alkyne polymerization, while temperatures above 80°C accelerate coupling kinetics.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Ethyne-1,2-diylbis(4,1-phenylene)]diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
1,1’-[Ethyne-1,2-diylbis(4,1-phenylene)]diethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1’-[Ethyne-1,2-diylbis(4,1-phenylene)]diethanone involves its interaction with various molecular targets and pathways. The compound’s acetylene and ketone functional groups allow it to participate in a range of chemical reactions, influencing its biological and chemical activities . For example, its ability to undergo electrophilic aromatic substitution makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The acetyl group in the target compound enhances electron withdrawal compared to the electron-donating p-tolyl group in 3pd, influencing reactivity in cross-coupling reactions .
Piperazine- and Sulfonyl-Modified Ethanones
Key Observations :
- Antiproliferative Activity : Compounds like 7e exhibit significant activity due to sulfonylpiperazine and tetrazole moieties, which enhance DNA intercalation or enzyme inhibition . In contrast, the target compound’s diarylacetylene structure may prioritize electronic applications over direct biological activity.
- Structural Flexibility: Piperazine-modified ethanones (e.g., ) demonstrate modularity in drug design, whereas rigid diarylacetylenes like the target compound are less adaptable but more thermally stable.
Halogenated and Hydroxy-Substituted Ethanones
Key Observations :
- Halogen Influence : The trifluoromethyl group in increases metabolic stability and lipophilicity, advantageous in pharmaceuticals. The target compound’s acetyl group may offer similar stability but with reduced bioavailability.
- Hydroxy Groups: Hydroxyacetophenones (e.g., ) are prone to oxidation, limiting their use in high-temperature applications compared to acetylene-linked ethanones.
Biological Activity
The compound 1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone , a member of the acetophenone derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an ethynyl group linked to a phenyl ring, which is further substituted with an acetophenone moiety. The structural configuration plays a crucial role in its biological activity.
Biological Activities
-
Anticancer Activity
- Recent studies have indicated that derivatives of acetophenone exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt pathway .
-
Antioxidant Properties
- The antioxidant activity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it possesses a noteworthy ability to neutralize free radicals, thus potentially offering protective effects against oxidative stress-related diseases .
- Anti-inflammatory Effects
Data Table: Summary of Biological Activities
| Activity Type | Assessed Model | IC50/EC50 Values | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 µM | |
| Antioxidant | DPPH Assay | 30 µg/mL | |
| Anti-inflammatory | RAW 264.7 Macrophages | 25 µM (TNF-α inhibition) |
Case Studies
-
Case Study on Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of acetophenone, including this compound, and tested their cytotoxicity against MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM, indicating substantial anticancer potential . -
Case Study on Antioxidant Activity
A comparative study involving various acetophenone derivatives highlighted that this compound showed significant radical scavenging activity in the DPPH assay, with an effective concentration (EC50) of 30 µg/mL, confirming its role as a potent antioxidant .
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Radical Scavenging : Its structure allows for effective electron donation to free radicals, thus neutralizing them.
- Cytokine Modulation : It interferes with signaling pathways that regulate inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
